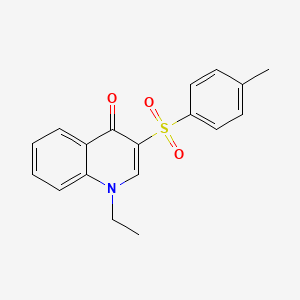

![molecular formula C20H22N4O5 B2745833 N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-49-7](/img/structure/B2745833.png)

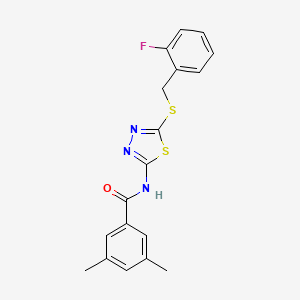

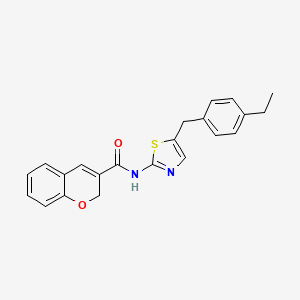

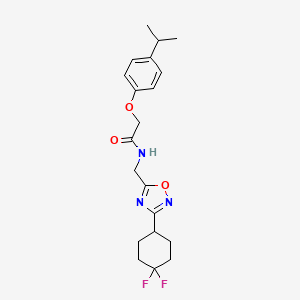

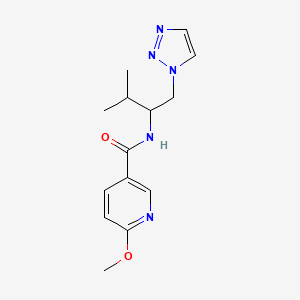

N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions . These reactions can involve various starting materials and catalysts, and the specific methods can vary widely depending on the desired pyrimidine derivative .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques such as X-ray crystallography . This can provide information about the compound’s geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The specific reactions depend on the substituents on the pyrimidine ring .Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have focused on the synthesis of novel heterocyclic compounds derived from pyrimidine analogues, demonstrating a wide range of chemical reactions to obtain compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds shows the versatility of pyrimidine derivatives in creating compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Additionally, aromatic polyamides with pendent dimethoxy-substituted triphenylamine units have been synthesized, exhibiting strong UV-vis absorption bands and photoluminescence, suggesting applications in electrochromic devices (Chang & Liou, 2008).

Biological and Pharmacological Activities

Pyrimidine derivatives have been investigated for their antimicrobial activities, with certain compounds showing promise against various microbial strains, indicating the potential of pyrimidine-based compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002). Moreover, pyrrolo[2,3-d]pyrimidine analogs have been explored for antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), highlighting the therapeutic potential of these compounds in viral infections (Renau et al., 1996).

Advanced Materials and Chemical Sensors

The electrochromic properties of aromatic polyamides derived from pyrimidine derivatives suggest their application in smart materials and electronic devices, indicating the broad utility of pyrimidine cores in material science (Chang & Liou, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-12(25)13-6-5-7-14(10-13)21-17(26)16-11-15-18(24(16)8-9-29-4)22(2)20(28)23(3)19(15)27/h5-7,10-11H,8-9H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLISRHMLCJUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)

![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)

![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)

![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)